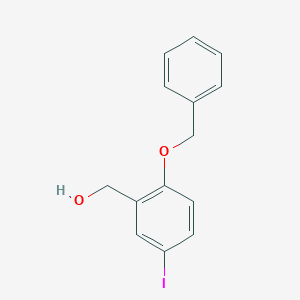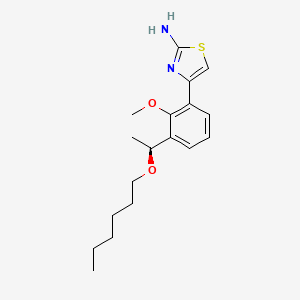
Methyl 4-chloro-2-(propan-2-yloxy)-1,3-thiazole-5-carboxylate
Descripción general
Descripción
“Methyl 4-chloro-2-(propan-2-yloxy)-1,3-thiazole-5-carboxylate” is a thiazole derivative. Thiazoles are a class of organic compounds that include a five-membered C3NS ring. The thiazole ring is notable for its versatility and prevalence in various fields, including medicinal chemistry, where it is found in various pharmaceutical drugs .
Molecular Structure Analysis
The molecular structure of “Methyl 4-chloro-2-(propan-2-yloxy)-1,3-thiazole-5-carboxylate” would consist of a thiazole ring substituted with a methyl ester group at the 5-position, a chlorine atom at the 4-position, and an isopropoxy group at the 2-position .Chemical Reactions Analysis
Thiazoles are known to undergo a variety of chemical reactions, particularly at the sulfur and nitrogen sites. They can act as ligands in coordination chemistry, and can also undergo electrophilic and nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Factors such as polarity, molecular weight, and functional groups all influence properties like solubility, melting point, and reactivity .Aplicaciones Científicas De Investigación
Agricultural Pest Management
This compound is utilized in the development of insecticides for integrated pest management. Its efficacy has been tested against natural enemies of pests like the woolly apple aphid and the obscure mealybug. The compound’s selective toxicity helps protect beneficial insects while controlling pest populations, contributing to sustainable agriculture practices .
Pharmaceutical Research
In the pharmaceutical industry, derivatives of this compound are explored for their potential as therapeutic agents. For instance, structurally similar molecules have been synthesized and evaluated for their activity against anaplastic lymphoma kinase (ALK), which is significant in the treatment of certain types of cancer .
Mecanismo De Acción
Safety and Hazards
The safety and hazards associated with a compound depend on its specific physical and chemical properties. For example, many organic compounds are flammable and should be handled with care. Additionally, compounds containing a thiazole ring may be harmful if ingested or come into contact with the skin .
Direcciones Futuras
Propiedades
IUPAC Name |
methyl 4-chloro-2-propan-2-yloxy-1,3-thiazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClNO3S/c1-4(2)13-8-10-6(9)5(14-8)7(11)12-3/h4H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYBJQIXSZAXEER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=NC(=C(S1)C(=O)OC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-chloro-2-(propan-2-yloxy)-1,3-thiazole-5-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![tert-butyl N-{[3-amino-5-(trifluoromethyl)phenyl]methyl}carbamate](/img/structure/B1444781.png)









![3-Ethyl-1-[2-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea](/img/structure/B1444796.png)
![Benzyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate](/img/structure/B1444797.png)

![5-Bromo-3-ethyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1444801.png)